REACTION_SMILES
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[Cl:11][c:12]1[n:13][c:14]([Cl:15])[n:16][c:17]([Cl:18])[n:19]1.[F:1][c:2]1[cH:3][cH:4][c:5]([OH:8])[cH:6][cH:7]1.[H-:9].[Na+:10].[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1>>[F:1][c:2]1[cH:3][cH:4][c:5]([O:8][c:17]2[n:16][c:14]([Cl:15])[n:13][c:12]([Cl:11])[n:19]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc(Cl)nc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Fc1ccc(Oc2nc(Cl)nc(Cl)n2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |